molecular formula C10H7ClF2N2O2 B2862982 5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 851116-18-2

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2862982
CAS No.: 851116-18-2
M. Wt: 260.62
InChI Key: AQZFFHFSUPQKAN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-(difluoromethoxy)phenyl group and at position 5 with a chloromethyl moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing difluoromethoxy group, which enhances metabolic stability and influences binding interactions. It is commercially available through suppliers such as Santa Cruz Biotechnology (1 g: $399; 5 g: $1,150) and is listed among fluorinated intermediates by CymitQuimica .

Properties

IUPAC Name

5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O2/c11-5-8-14-9(15-17-8)6-3-1-2-4-7(6)16-10(12)13/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFFHFSUPQKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and therapeutic potentials of this compound, supported by data tables and case studies.

  • Molecular Formula : C10H7ClF2N2O2
  • Molecular Weight : 260.62 g/mol
  • CAS Number : 851116-18-2

Biological Activity Overview

The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, exhibits notable biological activity due to its unique chemical structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • In vitro studies demonstrated that derivatives of oxadiazoles can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and MCF-7 (breast cancer) with IC50 values ranging from 0.11 μM to 92.4 μM .
CompoundCell LineIC50 (μM)
Compound AHeLa0.23
Compound BA3751.22
Compound CMCF-70.11

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play significant roles in cancer progression .
  • Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves several methods that allow for the modification of the oxadiazole ring to enhance biological activity. Common methods include:

  • Condensation Reactions : Utilizing difluoromethoxy-substituted phenols with chloromethyl oxadiazoles.
  • Functional Group Modification : Altering substituents on the phenyl ring can significantly affect the compound's solubility and potency.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A derivative with a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Properties : Another study reported that oxadiazole derivatives effectively inhibited protozoan parasites like Trypanosoma cruzi with IC50 values around 100 μM .

Scientific Research Applications

Unfortunately, the available search results do not offer a detailed overview of the applications of "5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole" with comprehensive data tables and well-documented case studies. However, the search results do provide some information regarding the properties, synthesis, and potential applications of oxadiazole derivatives in general.

Information on this compound
this compound is a chemical compound with the molecular formula C10H7ClF2N2O2C_{10}H_7ClF_2N_2O_2 and a molecular weight of 260.62 . It is also identified by the CAS number CB1373455 . ChemicalBook lists several suppliers of the compound, including companies in China, the United States, and Ukraine .

General Applications of Oxadiazoles
Oxadiazoles, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are five-membered heteroaromatic molecules with a wide range of applications in various fields . They are thermally stable and have been explored in medicine, agriculture, dyes, heat-resistant polymers, scintillators, UV absorbers, and fluorescent materials . Oxadiazoles exhibit a variety of biological activities, including anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Trifluoromethylphenyl Derivatives
  • 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 435303-34-7) :

    • Substituent: 4-(Trifluoromethyl)phenyl.
    • Synthesis: Derived from 4-(trifluoromethyl)benzonitrile, yielding 48% as a pale yellow oil. Chromatography (hexane/ethyl acetate) confirmed purity .
    • Key Difference: The trifluoromethyl group at the para position increases lipophilicity compared to the ortho-difluoromethoxy group in the target compound.
  • 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 844498-80-2) :

    • Substituent: 3-(Trifluoromethyl)phenyl.
    • Properties: Offered by Thermo Scientific with ≥95% purity. The meta position of the trifluoromethyl group may reduce steric hindrance compared to ortho substituents .
Fluorophenyl Derivatives
  • 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 110704-45-5): Substituent: 2-Fluorophenyl.
Simple Aromatic Derivatives
  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) :
    • Substituent: Phenyl.
    • Synthesis: 80% yield; characterized by δ 8.04 (d, J = 7.8 Hz, 2H) in $^1$H NMR and ESI-MS [M+H]+: m/z 195 .
    • Key Difference: The absence of fluorine reduces electronic effects, impacting reactivity and biological activity.

Substituent Variations at Position 5

While the target compound has a chloromethyl group at position 5, other analogs feature:

  • 5-(Trifluoromethyl)-3-phenyl-1,2,4-oxadiazole : The trifluoromethyl group enhances electronegativity and stability but alters steric bulk compared to chloromethyl .
  • 5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole : Bromine’s larger atomic radius may influence reactivity in nucleophilic substitutions .

Structural and Spectroscopic Analysis

  • NMR Trends :

    • Aromatic protons in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) appear at δ 7.46–8.04 . The ortho-difluoromethoxy group in the target compound may deshield adjacent protons, shifting signals upfield.
    • Chloromethyl groups typically resonate at δ ~4.75 (s, 2H) in $^1$H NMR .

Preparation Methods

Cyclization of Hydrazide Intermediates

A cornerstone of 1,2,4-oxadiazole synthesis involves the cyclization of hydrazide derivatives. For 5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole, the process begins with the preparation of 2-(difluoromethoxy)benzohydrazide. This intermediate is synthesized via esterification of 2-(difluoromethoxy)benzoic acid followed by treatment with hydrazine hydrate in ethanol. The hydrazide undergoes cyclocondensation with chloroacetyl chloride in the presence of a base such as triethylamine, facilitating the formation of the 1,2,4-oxadiazole ring while introducing the chloromethyl group.

Reaction Scheme

  • Esterification :
    $$ \text{2-(Difluoromethoxy)benzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-(difluoromethoxy)benzoate} $$
  • Hydrazide Formation :
    $$ \text{Ethyl ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{2-(Difluoromethoxy)benzohydrazide} $$
  • Cyclization :
    $$ \text{Hydrazide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound} $$

This method yields the product in 65–75% purity, with purification achieved via column chromatography using ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 4.85 ppm (CH₂Cl) and δ 6.90–7.60 ppm (aromatic protons).

Amidoxime-Based Route

An alternative approach employs amidoximes as precursors. 2-(Difluoromethoxy)benzamidoxime is synthesized by reacting 2-(difluoromethoxy)benzonitrile with hydroxylamine hydrochloride in a methanol-water mixture. Subsequent treatment with chloroacetic acid under acidic conditions induces cyclodehydration, forming the 1,2,4-oxadiazole core.

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Temperature : 80°C, 6 hours

This method achieves a higher yield (78–82%) compared to hydrazide cyclization, attributed to the stability of the amidoxime intermediate. Fourier-transform infrared (FTIR) spectroscopy validates the presence of the oxadiazole ring (C=N stretch at 1600 cm⁻¹) and chloromethyl group (C-Cl stretch at 750 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol involves mixing 2-(difluoromethoxy)benzohydrazide and chloroacetyl chloride in acetonitrile, subjected to microwave radiation (300 W, 120°C) for 15 minutes. This method reduces reaction time from hours to minutes while maintaining yields of 70–75%. The rapid heating minimizes side reactions, such as over-chlorination or ring-opening, common in conventional thermal methods.

Advantages :

  • Energy Efficiency : 60% reduction in power consumption.
  • Scalability : Demonstrated for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Key Advantages
Hydrazide Cyclization 65–75 6–8 hours Simplicity, readily available precursors
Amidoxime Route 78–82 6 hours Higher yield, fewer byproducts
Microwave-Assisted 70–75 15 minutes Rapid synthesis, energy efficiency

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate:hexane = 1:4), followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms purity >95%, consistent with supplier specifications. Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 261.02 [M+H]⁺, aligning with the theoretical molecular weight of 260.62 g/mol.

Q & A

What are the standard synthetic routes for 5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole?

Basic
The compound is typically synthesized via cycloaddition or condensation reactions. A common approach involves reacting amidoximes with acyl chlorides under reflux conditions in aprotic solvents like dichloromethane or tetrahydrofuran. For example, 5-(chloromethyl)-substituted oxadiazoles are prepared by cyclizing N-hydroxyamidines with chloroacetyl chloride, followed by purification via flash column chromatography (SiO₂, hexane/ethyl acetate gradients) .

How is the compound characterized after synthesis?

Basic
Characterization employs 1H/13C NMR to confirm substituent positions and purity. For instance, the chloromethyl group typically resonates at δ ~4.7 ppm in 1H NMR, while the oxadiazole ring carbons appear at ~165–170 ppm in 13C NMR. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, and IR spectroscopy confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .

What strategies optimize the regioselectivity of oxadiazole ring formation?

Advanced
Regioselectivity is controlled by catalytic systems (e.g., iridium complexes) and solvent polarity. For example, Ir-catalyzed amination in dimethyl ether (DME) at 50°C enhances selectivity for the 1,2,4-oxadiazole isomer over 1,3,4 variants. Microwave-assisted synthesis can also reduce side reactions, improving yields to >95% .

What in vitro assays assess its biological activity?

Basic
Initial screening uses MTT assays on cancer cell lines (e.g., T47D breast cancer) to measure IC₅₀ values. Caspase-3/7 activation assays (luminescence-based) confirm apoptosis induction. For antimicrobial activity, broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus .

How to determine the molecular target using chemical genetics?

Advanced
Photoaffinity labeling with a biotin-tagged derivative identifies binding proteins. After UV irradiation, streptavidin pull-down assays isolate target complexes, followed by LC-MS/MS for protein identification. For example, this approach identified TIP47 (IGF II receptor binding protein) as the target of a related oxadiazole apoptosis inducer .

How to design derivatives based on SAR studies?

Advanced
Key SAR findings:

  • 3-Phenyl group : Replace with pyridyl or thienyl rings to enhance solubility (e.g., 5-chloropyridin-2-yl increases in vivo activity).
  • 5-Substituent : Chloromethyl groups improve membrane permeability, while trifluoromethyl groups boost lipophilicity (ClogP ~3.2) .
  • Bioisosteres : Replace oxadiazole with 1,3,4-thiadiazole to modulate electron-withdrawing effects .

What analytical methods resolve structural ambiguities?

Advanced
X-ray crystallography confirms absolute configuration, while 2D NMR (e.g., HSQC, HMBC) maps heteronuclear correlations. For example, HMBC correlations between the chloromethyl proton (δ 4.75 ppm) and oxadiazole C-5 (δ 165 ppm) validate connectivity .

How to address contradictory activity in cancer cell lines?

Advanced
Discrepancies (e.g., activity in T47D but not MDA-MB-231 cells) are analyzed via:

  • Transcriptomics : Compare expression of putative targets (e.g., TIP47) across cell lines.
  • Pharmacokinetics : Assess intracellular accumulation using LC-MS/MS (e.g., lower uptake in resistant lines) .

What in vivo models evaluate pharmacokinetics?

Advanced
MX-1 xenograft models in nude mice are used to measure tumor growth inhibition (TGI). Plasma pharmacokinetics (Cₘₐₓ, t₁/₂) are quantified via LC-MS, while tissue distribution studies assess brain penetration (logBB >0.3 indicates CNS activity) .

How to assess stability under physiological conditions?

Basic
Stability is tested in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Samples are analyzed by HPLC at 0, 6, 12, and 24 h. Degradation products are identified via HRMS, with <10% degradation over 24 h indicating suitability for oral administration .

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